2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide
Description
This compound features a thiazole-4-carboxamide core linked to a pyrimidine ring substituted with a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS/c31-23(20-16-32-24(27-20)18-7-3-1-4-8-18)28-21-15-22(26-17-25-21)30-13-11-29(12-14-30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2,(H,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAKWOIAAKAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazole ring.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.
Piperazine Moiety Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole, pyrimidine, and piperazine intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their pharmacological implications:
Key Findings from Structural Analysis
- Chromeno-pyrimidine derivatives () introduce fused rings, increasing steric hindrance and reducing solubility.
- Substituent Effects :
- Phenylpiperazine : Enhances affinity for serotonin (5-HT) and dopamine receptors due to its basic nitrogen and aromatic interactions .
- Chlorinated Groups : Improve potency but raise toxicity concerns (e.g., off-target binding) .
- Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller size may reduce off-target effects but shorten half-life due to faster metabolism .
- Linker Modifications : Thiazole-carboxamide linkers (target compound) offer rigidity and hydrogen-bonding capacity, whereas acetamide or sulfonamide linkers () may enhance flexibility and membrane permeability.
Biological Activity
The compound 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The structure includes a thiazole ring, a pyrimidine moiety, and a phenylpiperazine group, which are critical for its biological activity.
The primary biological activity of this compound is attributed to its interaction with acetylcholinesterase (AChE) . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.
Biochemical Pathways
Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, promoting improved cognitive functions and memory retention. The compound's action can also influence various cellular processes including cell signaling pathways and gene expression related to neuronal health.
Anticancer Potential
Recent studies have explored the anticancer potential of various derivatives related to this compound. For instance, compounds containing similar structural motifs have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.95 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 0.46 | Autophagy activation |
| Compound C | HCT116 (Colon) | 0.16 | CDK inhibition |
These findings suggest that modifications in the structure can lead to enhanced anticancer activity.
Antimicrobial Activity
Additionally, derivatives of thiazole compounds have been evaluated for antimicrobial properties. For example:
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| Compound D | E. coli | 0.23 |
| Compound E | S. aureus | 0.47 |
These studies indicate a moderate to high antimicrobial activity against common pathogens, suggesting potential applications in treating infections.
Case Studies
A notable case study investigated the effects of a derivative similar to 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide on cognitive function in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages over a sustained period.
Another study focused on the compound's effects on neuroprotection against oxidative stress-induced damage in neuronal cells. The results demonstrated that the compound could significantly reduce cell death and promote survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
